SOD1-Derlin-1 inhibitor-1
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Overview
Description
SOD1-Derlin-1 inhibitor-1 is a small-molecule compound designed to inhibit the interaction between Cu, Zn superoxide dismutase (SOD1) mutants and the endoplasmic reticulum-resident membrane protein Derlin-1. This interaction is implicated in the pathogenesis of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disorder characterized by the selective loss of motoneurons . By preventing this interaction, this compound aims to ameliorate ALS pathology and offers a promising therapeutic target for ALS treatment .
Preparation Methods
The preparation of SOD1-Derlin-1 inhibitor-1 involves high-throughput screening (HTS) of approximately 160,000 compounds to identify potential inhibitors . The synthetic route typically involves the following steps:
Chemical Reactions Analysis
SOD1-Derlin-1 inhibitor-1 primarily undergoes interactions that inhibit the SOD1-Derlin-1 complex formation. The compound does not undergo significant chemical transformations under physiological conditions, as its primary function is to bind and inhibit the target proteins . Common reagents and conditions used in these reactions include:
Reagents: Fluorophore-labeled antibodies for TR-FRET assays.
Conditions: Physiological pH and temperature to mimic in vivo conditions.
The major product formed from these reactions is the inhibited SOD1-Derlin-1 complex, which prevents the downstream effects leading to motoneuron death .
Scientific Research Applications
SOD1-Derlin-1 inhibitor-1 has several scientific research applications, including:
Chemistry: Studying protein-protein interactions and developing inhibitors for therapeutic targets.
Biology: Investigating the molecular mechanisms underlying ALS and other neurodegenerative disorders.
Industry: Utilizing the compound in drug discovery and development processes for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of SOD1-Derlin-1 inhibitor-1 involves binding to the SOD1 mutants and preventing their interaction with Derlin-1 . This inhibition reduces endoplasmic reticulum stress and prevents the activation of apoptosis signal-regulating kinase 1 (ASK1), thereby mitigating motoneuron death . The molecular targets and pathways involved include:
Comparison with Similar Compounds
SOD1-Derlin-1 inhibitor-1 is unique in its specific inhibition of the SOD1-Derlin-1 interaction. Similar compounds include other small-molecule inhibitors targeting protein-protein interactions involved in neurodegenerative diseases . Some of these compounds are:
Riluzole: A drug used to treat ALS, though it has a different mechanism of action.
Edaravone: Another ALS treatment that acts as a free radical scavenger.
Compared to these compounds, this compound offers a more targeted approach by directly inhibiting the pathogenic interaction between SOD1 mutants and Derlin-1 .
Properties
Molecular Formula |
C19H12Br2N4OS |
---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
3-amino-N-(2,4-dibromophenyl)-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H12Br2N4OS/c20-11-3-5-15(13(21)8-11)24-18(26)17-16(22)12-4-6-14(25-19(12)27-17)10-2-1-7-23-9-10/h1-9H,22H2,(H,24,26) |
InChI Key |
WBPMNEHAAMMXEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SOD1-Derlin-1 Inhibitor 56-20 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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